6-hexanamidoindole
Description
6-Hexanamidoindole is a synthetic organic compound featuring an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a hexanamide side chain attached at the 6-position. The hexanamide group consists of a six-carbon aliphatic chain terminating in an amide functional group (-CONH₂). Indole derivatives are widely studied in pharmaceutical and biochemical research due to their structural similarity to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
104436-58-0 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230 |
Synonyms |
6-hexanamidoindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Hexanamidoindole and Analogues
Key Observations:
Core Structure Differences: this compound’s indole core contrasts with the acridine (a tricyclic aromatic system) in the acridine derivative and the isoindole/indole hybrid in the dioxoisoindolyl compound . These differences influence electronic properties and binding affinities.
The methylphenylindole substituent in the isoindole derivative adds steric hindrance, which could affect receptor selectivity or metabolic stability .
Amide Chain Length :
- All three compounds share a hexanamide chain, suggesting a design strategy to balance flexibility and hydrophobicity. Longer chains may enhance interactions with hydrophobic protein pockets.
Table 2: Inferred Property Comparison
Key Insights:
- Acridine Derivative : The acridine core is associated with DNA intercalation, a mechanism utilized in anticancer agents (e.g., acridine orange). The hexanamide chain may serve as a linker for conjugation or targeting .
- Isoindole Derivative : The dioxo group could participate in hydrogen bonding, making it suitable for enzyme inhibition (e.g., kinase inhibitors). The methylphenyl group may enhance binding to hydrophobic active sites .
- This compound : The absence of bulky substituents may favor interactions with indole-specific targets, such as serotonin receptors or tryptophan-processing enzymes.
Research Implications and Limitations
While the evidence lacks explicit data on this compound, structural parallels to its analogues suggest:
- Drug Development : The hexanamide chain could be optimized for pharmacokinetic properties (e.g., half-life, bioavailability).
- SAR Studies : Systematic modification of substituents (e.g., adding chloro or methoxy groups) may refine target selectivity.
- Limitations : Absence of empirical data (e.g., IC₅₀, LogP) necessitates experimental validation of inferred properties.
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